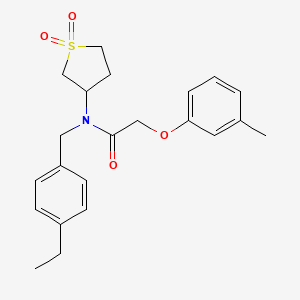![molecular formula C29H28ClN3O2 B11592132 2-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-4-(4-chlorophenyl)phthalazin-1(2H)-one](/img/structure/B11592132.png)
2-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-4-(4-chlorophenyl)phthalazin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(4-BENZYLPIPERIDIN-1-YL)-3-OXOPROPYL]-4-(4-CHLOROPHENYL)-1,2-DIHYDROPHTHALAZIN-1-ONE is a complex organic compound that features a piperidine ring, a chlorophenyl group, and a dihydrophthalazinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-BENZYLPIPERIDIN-1-YL)-3-OXOPROPYL]-4-(4-CHLOROPHENYL)-1,2-DIHYDROPHTHALAZIN-1-ONE typically involves multiple steps:
Formation of the Piperidine Intermediate: The initial step involves the synthesis of 4-benzylpiperidine, which can be achieved through the reaction of benzyl chloride with piperidine under basic conditions.
Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where the piperidine intermediate reacts with 4-chlorobenzoyl chloride.
Formation of the Dihydrophthalazinone Moiety: The final step involves the cyclization of the intermediate product with phthalic anhydride under acidic conditions to form the dihydrophthalazinone ring.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or aluminum chloride.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
2-[3-(4-BENZYLPIPERIDIN-1-YL)-3-OXOPROPYL]-4-(4-CHLOROPHENYL)-1,2-DIHYDROPHTHALAZIN-1-ONE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with dopamine receptors.
Chemical Biology: It serves as a tool compound in chemical biology to study the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of 2-[3-(4-BENZYLPIPERIDIN-1-YL)-3-OXOPROPYL]-4-(4-CHLOROPHENYL)-1,2-DIHYDROPHTHALAZIN-1-ONE involves its interaction with specific molecular targets, such as dopamine receptors. The compound binds to these receptors, modulating their activity and influencing neurotransmitter release and uptake . This interaction can affect various signaling pathways, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: Shares the piperidine ring and benzyl group but lacks the chlorophenyl and dihydrophthalazinone moieties.
4-Chlorobenzoyl Chloride: Contains the chlorophenyl group but lacks the piperidine and dihydrophthalazinone components.
Uniqueness
2-[3-(4-BENZYLPIPERIDIN-1-YL)-3-OXOPROPYL]-4-(4-CHLOROPHENYL)-1,2-DIHYDROPHTHALAZIN-1-ONE is unique due to its combination of a piperidine ring, a chlorophenyl group, and a dihydrophthalazinone moiety. This unique structure contributes to its distinct pharmacological properties and potential therapeutic applications .
Properties
Molecular Formula |
C29H28ClN3O2 |
|---|---|
Molecular Weight |
486.0 g/mol |
IUPAC Name |
2-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-4-(4-chlorophenyl)phthalazin-1-one |
InChI |
InChI=1S/C29H28ClN3O2/c30-24-12-10-23(11-13-24)28-25-8-4-5-9-26(25)29(35)33(31-28)19-16-27(34)32-17-14-22(15-18-32)20-21-6-2-1-3-7-21/h1-13,22H,14-20H2 |
InChI Key |
RKULBLIQEATOKX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)CCN3C(=O)C4=CC=CC=C4C(=N3)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4'-{[3-chloro-5-ethoxy-4-(prop-2-yn-1-yloxy)phenyl]methanediyl}bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B11592065.png)
![6-(4-Bromophenyl)-2-(2-chlorobenzyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B11592068.png)
![(5Z)-2-(4-tert-butylphenyl)-5-(2,3-dimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11592081.png)
![benzyl 5-(2-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11592084.png)
![3,3'-[(4-nitrophenyl)methanediyl]bis(4-hydroxy-2H-thiochromen-2-one)](/img/structure/B11592085.png)
![(2E)-2-cyano-N-cyclopentyl-3-[2-(3,5-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11592089.png)
![ethyl 5-[4-(acetyloxy)phenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11592092.png)
![Ethyl 1-[2-(2,3-dimethylphenoxy)acetyl]piperidine-4-carboxylate](/img/structure/B11592093.png)
![4-[8-(furan-2-yl)-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-yl]morpholine](/img/structure/B11592100.png)
![(2E)-2-cyano-N-(furan-2-ylmethyl)-3-[9-methyl-2-(2-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11592107.png)
![6-(4-ethylphenyl)-1,3-dimethyl-5-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11592114.png)
![(2E)-3-[2-(4-bromophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyanoprop-2-enamide](/img/structure/B11592115.png)
![1-(4-Amino-1,2,5-oxadiazol-3-YL)-5-[(dimethylamino)methyl]-N'-[(E)-[4-(methylsulfanyl)phenyl]methylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11592122.png)

